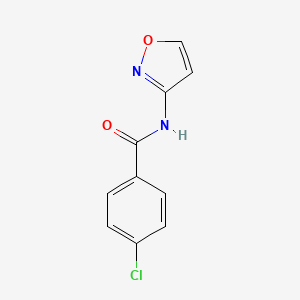

4-chloro-N-(1,2-oxazol-3-yl)benzamide

Description

4-Chloro-N-(1,2-oxazol-3-yl)benzamide is a benzamide derivative featuring a chloro-substituted benzene ring and a 1,2-oxazole moiety. The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributes to its chemical reactivity and biological interactions. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that can enhance pharmacological properties such as antimicrobial or anticancer activity .

Properties

IUPAC Name |

4-chloro-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-3-1-7(2-4-8)10(14)12-9-5-6-15-13-9/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELKZHGPSJLYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NOC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1,2-oxazol-3-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-amino-1,2-oxazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the output .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can lead to the formation of oxazole N-oxides .

Scientific Research Applications

4-chloro-N-(1,2-oxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₁₀H₇ClN₂O₂ (estimated based on similar compounds).

- Substituents : A chloro group at the para position of the benzamide and a 1,2-oxazole ring attached via an amide linkage.

- Molecular Weight : ~299.71 g/mol (analogous to compounds in ).

Comparison with Structurally Similar Compounds

Substituted Oxazole and Oxadiazole Derivatives

The following table summarizes key differences between 4-chloro-N-(1,2-oxazol-3-yl)benzamide and analogous heterocyclic benzamide derivatives:

| Compound Name | Structural Differences | Molecular Weight (g/mol) | Biological Activity/Applications | Reference |

|---|---|---|---|---|

| 4-Chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | Oxadiazole ring (1,2,5-oxadiazole) instead of oxazole | 299.71 | Antimicrobial, anticancer research | |

| N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide | Methyl group on benzamide; 1,2-oxazole substitution | 312.75 | Not specified (structural analog) | |

| 4-Chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide | N-methyl and methoxyphenyl substitutions | 357.80 | Research compound (unspecified) | |

| 3-Chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide | Thiadiazole ring (sulfur atom) and methoxy group | 347.82 | Material science applications |

Key Observations :

- Ring Systems : Replacement of oxazole with oxadiazole (e.g., 1,2,5-oxadiazole in ) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability .

- Heteroatom Influence : Thiadiazole-containing analogs () exhibit distinct electronic properties due to sulfur, which may alter binding interactions in biological systems .

Triazole and Thiazole Derivatives

Triazole and thiazole-based analogs demonstrate divergent pharmacological profiles:

Key Observations :

- Triazole Derivatives : The presence of a triazole ring () often correlates with enhanced antimicrobial activity due to interactions with microbial enzymes .

- Complex Heterocycles : Compounds like the imidazopyridine derivative () exhibit higher molecular weights and expanded aromatic systems, which may improve DNA intercalation in anticancer applications .

Substituent Position and Bioactivity

- Chloro Group Position: Moving the chloro substituent from the para position (target compound) to ortho (e.g., 2-chloro-N-...

- Hydroxy and Nitro Groups : Hydroxy-substituted analogs () show improved solubility but may undergo rapid metabolic oxidation, reducing bioavailability .

Biological Activity

4-chloro-N-(1,2-oxazol-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a 1,2-oxazole moiety, which is known to enhance the biological profile of various derivatives. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Synthesis and Structural Considerations

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 1,2-oxazole derivatives. The presence of the oxazole ring is crucial as it contributes to the compound's biological activity by interacting with various biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,2-oxazole unit exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit RET kinase activity, which is implicated in various cancers. In particular, a compound structurally similar to this compound demonstrated moderate to high potency against RET kinase in both molecular and cellular assays .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| I-8 | RET Kinase | 52 | Strong inhibitor; leads to reduced cell proliferation |

| I-10 | HDAC | 67 | Selective for cancerous cells |

Antimicrobial Activity

The antimicrobial potential of oxazole-containing compounds has been well-documented. For example, derivatives similar to this compound have shown promising results against a range of bacterial strains. A study highlighted that certain 1,3,4-oxadiazole derivatives exhibited strong antimicrobial activity by inhibiting bacterial trans-translation processes .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| CT1-69 | E. coli | 16 µg/mL | Effective against resistant strains |

| CT1-83 | S. aureus | 8 µg/mL | Synergistic with conventional antibiotics |

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition. Compounds featuring the oxazole ring have been reported to selectively inhibit human carbonic anhydrases (hCA), which are important targets in cancer therapy . The inhibition of hCA can lead to decreased tumor growth and improved therapeutic outcomes.

Table 3: Enzyme Inhibition Data

| Compound | Target Enzyme | Kival (pM) | Selectivity |

|---|---|---|---|

| 16a | hCA IX | 89 | High |

| 16b | hCA II | 750 | Moderate |

Case Studies

In various case studies involving similar compounds:

- RET Kinase Inhibition : A derivative of benzamide was shown to significantly reduce cell viability in RET-driven tumors.

- Antimicrobial Screening : High-throughput screening identified several oxadiazole derivatives effective against multidrug-resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.